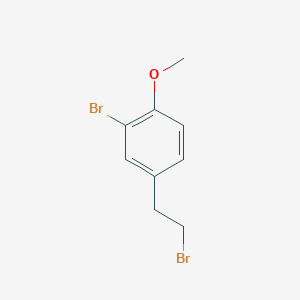

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene

Description

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene (CAS: 89978-72-3) is a brominated aromatic compound with the molecular formula C₉H₉Br₂O. It features a methoxy group (-OCH₃) at the 1-position, a bromine atom at the 2-position, and a 2-bromoethyl side chain at the 4-position. This structure renders it highly reactive, particularly in alkylation and cross-coupling reactions. The compound is typically synthesized via bromination of precursor molecules, such as (3-bromo-4-methoxyphenyl)ethanol, using agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions . Its primary applications include serving as an intermediate in pharmaceutical synthesis (e.g., bioactive phenolic agents like CVB4-57) and in materials science for constructing complex organic frameworks .

Properties

IUPAC Name |

2-bromo-4-(2-bromoethyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVOAISIQNPEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene typically involves the bromination of 4-(2-bromoethyl)-1-methoxybenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromo succinimide (NBS), can be employed to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution, oxidation, and reduction, allows for the creation of diverse derivatives.

Medicinal Chemistry

This compound is explored as a precursor for developing pharmaceutical agents. Its brominated structure can enhance biological activity and selectivity toward specific molecular targets. Research indicates potential anticancer properties, with studies showing significant inhibition of cell proliferation in cancer cell lines.

Material Science

In material science, 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is utilized in synthesizing polymers and advanced materials. The unique properties conferred by the bromine atoms allow for modifications that can tailor materials for specific applications, such as coatings and composites.

Biological Studies

The compound has been investigated for its biological activity, particularly its interactions with biomolecules. Its mechanism of action may involve enzyme inhibition or receptor modulation, making it a candidate for studying metabolic pathways and signaling processes.

Anticancer Activity

A study evaluated the cytotoxic effects of various brominated compounds on breast cancer cell lines. Results indicated that 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent against cancer.

Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of similar compounds. Findings suggested that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential in treating inflammatory diseases.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene. These derivatives were tested for antioxidant and anti-inflammatory activities, revealing promising results that warrant further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Halogen/Alkyl Substituents

2-Bromo-4-(bromomethyl)-1-methoxybenzene (CAS: 89978-72-3)

- Structure : Bromomethyl (-CH₂Br) substituent at the 4-position.

- Molecular Weight : 279.96 g/mol.

- Synthesis: Derived from (3-bromo-4-methoxyphenyl)methanol using PBr₃ in Et₂O .

- Reactivity : Prefers nucleophilic substitution (e.g., SN2) due to the primary bromide.

- Applications : Key intermediate in CVB4-57 synthesis .

2-Bromo-4-(3-bromopropyl)-1-methoxybenzene (Compound 2b, CAS: N/A)

- Structure : Bromopropyl (-CH₂CH₂CH₂Br) chain at the 4-position.

- Synthesis : Prepared via NBS-mediated bromination of 1-(chloromethyl)-4-methoxybenzene in acetonitrile .

- Reactivity : Longer alkyl chain enables diverse elimination pathways (e.g., β-hydride elimination).

- Yield : 99% as a dark brown oil .

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0)

- Structure : Chloromethyl (-CH₂Cl) substituent at the 4-position.

- Molecular Weight : 235.51 g/mol.

- Physical Properties : Boiling point = 287.1°C; density = 1.497 g/cm³ .

- Reactivity : Reduced electrophilicity compared to brominated analogues, favoring slower substitution kinetics.

Analogues with Modified Functional Groups

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS: 69919-95-5)

- Structure : Additional methyl group at the 2-position.

- Impact : Steric hindrance alters regioselectivity in reactions .

4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS: 1291487-18-7)

- Structure : Methoxyethoxy (-OCH₂CH₂OCH₃) group at the 2-position.

- Reactivity : Electron-donating substituent decreases electrophilicity, favoring aromatic substitution at the bromine site .

Data Tables

Key Research Findings

- Synthetic Efficiency : The use of NBS in acetonitrile for bromopropyl derivatives achieves near-quantitative yields (99%), outperforming traditional PBr₃ methods .

- Electronic Effects : Methoxy groups in analogues like 4-bromo-2-(2-methoxyethoxy)-1-methylbenzene significantly reduce electrophilicity, directing reactivity to specific aromatic positions .

Biological Activity

2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a methoxy group and two bromo substituents on a benzene ring. Its chemical structure can be represented as follows:

This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene is primarily attributed to its ability to interact with various biological targets. The bromine atoms can act as electrophiles, facilitating nucleophilic substitution reactions with biomolecules. Additionally, the methoxy group may influence the compound's lipophilicity and binding affinity to specific receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could interact with neurotransmitter receptors, affecting signaling pathways.

- Antimicrobial Activity : The presence of bromine enhances its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

| Compound | Activity | Mechanism |

|---|---|---|

| 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene | Antimicrobial | Disruption of cell membrane integrity |

| 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | Antifungal | Inhibition of fungal cell wall synthesis |

| 3-Arylphthalides | Antioxidant/Anti-inflammatory | Scavenging free radicals |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines. Results indicated that 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of similar compounds. The results suggested that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential in treating inflammatory diseases .

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene. These derivatives were tested for their antioxidant and anti-inflammatory activities, revealing promising results that warrant further exploration in drug development .

Comparative Analysis

The following table compares the biological activities of 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene with structurally related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Bromo-4-(2-bromoethyl)-1-methoxybenzene | Moderate | High | Moderate |

| 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | High | Moderate | Low |

| 3-Arylphthalides | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.